12-nitrododecanoic Acid 12-nitrododecanoic Acid
Brand Name: Vulcanchem
CAS No.: 32571-74-7
VCID: VC16111553
InChI: InChI=1S/C12H23NO4/c14-12(15)10-8-6-4-2-1-3-5-7-9-11-13(16)17/h1-11H2,(H,14,15)
SMILES:
Molecular Formula: C12H23NO4
Molecular Weight: 245.32 g/mol

12-nitrododecanoic Acid

CAS No.: 32571-74-7

Cat. No.: VC16111553

Molecular Formula: C12H23NO4

Molecular Weight: 245.32 g/mol

* For research use only. Not for human or veterinary use.

12-nitrododecanoic Acid - 32571-74-7

Specification

CAS No. 32571-74-7
Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
IUPAC Name 12-nitrododecanoic acid
Standard InChI InChI=1S/C12H23NO4/c14-12(15)10-8-6-4-2-1-3-5-7-9-11-13(16)17/h1-11H2,(H,14,15)
Standard InChI Key WBFNNQMHXFHGCE-UHFFFAOYSA-N
Canonical SMILES C(CCCCCC(=O)O)CCCCC[N+](=O)[O-]

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

12-Nitrododecanoic acid is a 12-carbon saturated fatty acid with a nitro substituent at the terminal carbon. Its systematic IUPAC name is 12-nitro-dodecanoic acid, and its molecular formula is C₁₂H₂₃NO₄ (molecular weight: 269.32 g/mol) . The compound’s structure consists of a carboxylic acid group at C1 and a nitro group at C12, connected by a saturated hydrocarbon chain (Fig. 1).

Table 1: Key Chemical Properties of 12-Nitrododecanoic Acid

PropertyValueSource
Molecular FormulaC₁₂H₂₃NO₄
Molecular Weight269.32 g/mol
IUPAC Name12-nitro-dodecanoic acid
CAS Registry Number230613-81-7 (related compound)
SolubilityLipophilic

Spectroscopic and Structural Analysis

The nitro group introduces distinct spectroscopic features:

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1553 cm⁻¹ and 1378 cm⁻¹, characteristic of asymmetric and symmetric NO₂ stretching vibrations .

  • Nuclear Magnetic Resonance (NMR): The terminal nitro group deshields adjacent protons, producing unique splitting patterns in ¹H-NMR spectra .

  • Mass Spectrometry: Fragmentation patterns include loss of NO₂ (46 m/z) and carboxylate ions, aiding in structural confirmation .

Synthesis and Biosynthetic Pathways

Chemical Synthesis

12-NDA can be synthesized via two primary routes:

Henry Nitroaldol Reaction

A more selective approach involves the Henry reaction between nitroalkanes and aldehyde intermediates derived from dodecanoic acid. This method enables precise positioning of the nitro group .

Table 2: Synthetic Methods for 12-Nitrododecanoic Acid

MethodYield (%)Purity (%)Key Advantage
Direct Nitration30–4070–80Simplicity
Henry Reaction60–70>95Regioselectivity

Biosynthesis In Vivo

12-NDA is generated endogenously through the β-oxidation of longer-chain nitrated fatty acids, such as 18:1-NO₂ (nitro-oleic acid). Hepatic metabolism shortens the carbon chain by two units per β-oxidation cycle, producing 16:1-NO₂, 14:1-NO₂, and finally 12:1-NO₂ . Further reduction of the double bond yields 12-NDA .

Biological Roles and Mechanisms of Action

Anti-Inflammatory Signaling

12-NDA exerts anti-inflammatory effects by:

  • Covalent Modification of Proteins: Electrophilic nitro groups form Michael adducts with cysteine residues in Keap1, activating Nrf2-dependent antioxidant responses .

  • PPARγ Activation: Binding to peroxisome proliferator-activated receptor gamma (PPARγ) modulates lipid metabolism and inflammatory gene expression .

Metabolic Fate In Vivo

Intravenous administration studies in mice reveal:

  • Rapid Adduction: >97% of 12-NDA adducts to plasma thiols (e.g., glutathione) within minutes .

  • Tissue Distribution: Accumulates in the liver, where it undergoes further β-oxidation or conjugation .

Table 3: Pharmacokinetic Parameters of 12-NDA in Mice

ParameterValueMethod
Plasma Half-life<5 minutesHPLC-MS/MS
Bioavailability~2.4%Radiolabeled tracing
Major MetabolitesGlutathione adductsMRM mass spectrometry

Analytical Detection and Quantification

Liquid Chromatography–Mass Spectrometry (LC-MS)

  • Sample Preparation: Solid-phase extraction (SPE) using C18 columns enriches 12-NDA from biological matrices .

  • Mass Transitions: MRM monitoring of m/z 268→222 (characteristic NO₂ loss) ensures specificity .

Challenges in Detection

  • Low Abundance: Basal levels in tissues are near detection limits (~nM range), necessitating high-sensitivity instruments .

  • Isomeric Interference: Co-eluting nitrated isomers require ultra-high-resolution LC separations .

Challenges and Future Directions

Stability and Delivery

The electrophilic nature of 12-NDA limits its oral bioavailability. Nanoparticle encapsulation and prodrug strategies are under investigation .

Unresolved Questions

  • Endogenous Regulation: How physiological concentrations (nM–pM) exert significant effects remains unclear.

  • Toxicological Profile: Chronic exposure risks require evaluation in long-term studies.

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